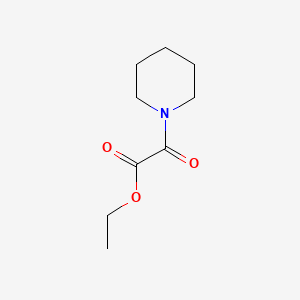

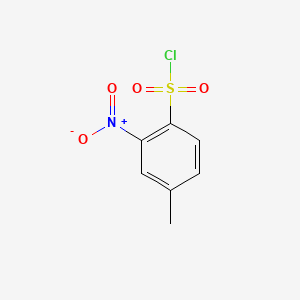

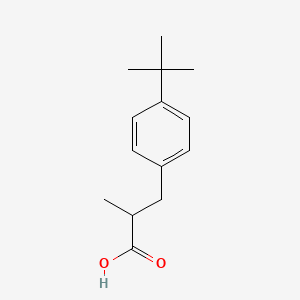

![molecular formula C5H4N4 B1266753 1,2,4-Triazolo[4,3-a]pyrazine CAS No. 274-82-8](/img/structure/B1266753.png)

1,2,4-Triazolo[4,3-a]pyrazine

Descripción general

Descripción

1,2,4-Triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound . It has been found to have potential as a c-Met kinase inhibitor, which could be useful in the treatment of cancer . It’s also been used in the commercial production of Sitagliptin and its related formulations .

Synthesis Analysis

A series of 1,2,4-Triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-Triazolo[4,3-a]pyrazine was characterized using various techniques, including melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

Two series of 1,2,4-Triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties were designed and their IC50 values were evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-Triazolo[4,3-a]pyrazine include a molecular weight of 120.11 . More detailed properties may need further experimental determination.Aplicaciones Científicas De Investigación

Antibacterial Activity

Field

Summary of Application

[1,2,4]triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity . These derivatives have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Methods of Application

The compounds were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method .

Results

Among all the tested compounds, some showed moderate to good antibacterial activities. In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

Antitumor Activity

Field

Summary of Application

[1,2,4]triazolo[4,3-a]pyrazine derivatives have been designed and synthesized as novel dual c-Met/VEGFR-2 inhibitors . These compounds have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .

Methods of Application

The compounds were synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .

Results

Most of the compounds showed satisfactory activity compared with the lead compound foretinib. Among them, the most promising compound 17l exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines with IC50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively, as well as excellent kinase inhibitory activities (c-Met IC50 = 26.00 nM and VEGFR-2 IC50 = 2.6 µM) .

Antidiabetic Activity

Field

Summary of Application

[1,2,4]triazolo[4,3-a]pyrazine derivatives are key pharmacophores of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .

Methods of Application

The derivatives are synthesized and their structures are characterized using various techniques. They are then evaluated for their inhibitory activities towards DPP-4, an enzyme that degrades incretin hormones .

Results

The derivatives have shown promising antidiabetic activities. In particular, sitagliptin phosphate has been approved for the treatment of type II-diabetes mellitus .

Antiplatelet Aggregation Activity

Field

Summary of Application

Some [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown antiplatelet aggregation activities .

Methods of Application

The derivatives are synthesized and their structures are characterized. They are then evaluated for their inhibitory activities towards platelet aggregation .

Results

The derivatives have shown promising antiplatelet aggregation activities. However, more research is needed to confirm these results .

Antifungal Activity

Field

Summary of Application

[1,2,4]triazolo[4,3-a]pyrazine derivatives have shown antifungal activities .

Methods of Application

The derivatives are synthesized and their structures are characterized. They are then evaluated for their inhibitory activities towards various fungal strains .

Results

The derivatives have shown promising antifungal activities. However, more research is needed to confirm these results .

Antimalarial Activity

Field

Summary of Application

Some [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown antimalarial activities .

Methods of Application

The derivatives are synthesized and their structures are characterized. They are then evaluated for their inhibitory activities towards Plasmodium falciparum, the parasite that causes malaria .

Results

The derivatives have shown promising antimalarial activities. However, more research is needed to confirm these results .

Anti-inflammatory Activity

Field

Summary of Application

Some [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown anti-inflammatory activities .

Methods of Application

The derivatives are synthesized and their structures are characterized. They are then evaluated for their inhibitory activities towards various inflammatory mediators .

Results

The derivatives have shown promising anti-inflammatory activities. However, more research is needed to confirm these results .

Anticonvulsant Activity

Field

Summary of Application

Some [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown anticonvulsant properties .

Methods of Application

The derivatives are synthesized and their structures are characterized. They are then evaluated for their inhibitory activities towards various convulsant agents .

Results

The derivatives have shown promising anticonvulsant activities. However, more research is needed to confirm these results .

Anti-tubercular Activity

Field

Summary of Application

Some [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown anti-tubercular activities .

Methods of Application

The derivatives are synthesized and their structures are characterized. They are then evaluated for their inhibitory activities towards Mycobacterium tuberculosis .

Results

The derivatives have shown promising anti-tubercular activities. However, more research is needed to confirm these results .

Direcciones Futuras

The future directions for 1,2,4-Triazolo[4,3-a]pyrazine research could involve the design and synthesis of novel derivatives, with the aim of improving their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines . Additionally, the development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field .

Propiedades

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-2-9-4-7-8-5(9)3-6-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSPJDGXKBDYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NN=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290402 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Triazolo[4,3-a]pyrazine | |

CAS RN |

274-82-8 | |

| Record name | 274-82-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-](/img/structure/B1266675.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-](/img/structure/B1266676.png)